molecular formula C9H15N3O B2919880 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine CAS No. 1501749-85-4

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine

Cat. No.: B2919880
CAS No.: 1501749-85-4
M. Wt: 181.239
InChI Key: DWMYGDSJFUBVKQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the first position, an oxan-4-yl group at the fifth position, and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Introduction of the Oxan-4-yl Group: This step involves the reaction of the pyrazole derivative with an appropriate oxan-4-yl halide under basic conditions to form the desired substitution at the fifth position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

    1-Methyl-3-phenyl-1h-pyrazol-5-amine: This compound has a phenyl group instead of an oxan-4-yl group, leading to different chemical and biological properties.

    1-Methyl-5-(pyridin-4-yl)-1h-pyrazol-3-amine: The pyridin-4-yl substitution imparts distinct electronic and steric effects compared to the oxan-4-yl group.

Uniqueness: 1-Methyl-5-(oxan-4-yl)-1h-pyrazol-3-amine is unique due to the presence of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. This substitution may enhance the compound’s solubility, stability, and interaction with specific biological targets, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

1-methyl-5-(oxan-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-8(6-9(10)11-12)7-2-4-13-5-3-7/h6-7H,2-5H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMYGDSJFUBVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501749-85-4
Record name 1-methyl-5-(oxan-4-yl)-1H-pyrazol-3-amine
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